Cas no 1040665-76-6 (N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide structure](https://ja.kuujia.com/scimg/cas/1040665-76-6x500.png)
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide
- N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1-phenylmethanesulfonamide
- AKOS024495037
- N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide
- VU0633412-1
- 1040665-76-6
- F5073-0607
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- インチ: 1S/C20H18ClN5O3S/c21-17-9-5-4-8-16(17)20-24-23-18-10-11-19(25-26(18)20)29-13-12-22-30(27,28)14-15-6-2-1-3-7-15/h1-11,22H,12-14H2
- InChIKey: MSHRJRCSKJZFHT-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1)S(NCCOC1=NN2C(C3=CC=CC=C3Cl)=NN=C2C=C1)(=O)=O
計算された属性
- 精确分子量: 443.0818883g/mol
- 同位素质量: 443.0818883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 8
- 複雑さ: 643
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- XLogP3: 2.9
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5073-0607-10mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5073-0607-25mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5073-0607-20mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5073-0607-50mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5073-0607-75mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5073-0607-30mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5073-0607-2μmol |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5073-0607-10μmol |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5073-0607-1mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5073-0607-3mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide |
1040665-76-6 | 3mg |
$63.0 | 2023-09-10 |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamideに関する追加情報
Research Brief on N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide (CAS: 1040665-76-6)
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide (CAS: 1040665-76-6) is a novel small molecule compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique triazolopyridazine core and sulfonamide moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following research brief provides an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield, which is critical for further pharmacological evaluation. The compound's structural features, including the triazolopyridazine scaffold, are believed to contribute to its bioactivity, particularly in targeting protein kinases and other enzymes involved in disease pathways.
In vitro and in vivo studies have demonstrated that N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide exhibits significant inhibitory activity against specific kinases, making it a potential candidate for the treatment of cancers and inflammatory diseases. For instance, recent preclinical data indicate that the compound effectively suppresses tumor growth in xenograft models by inhibiting key signaling pathways involved in cell proliferation and survival. These findings underscore the therapeutic potential of this molecule in oncology.
Further investigations into the compound's mechanism of action have revealed its ability to modulate immune responses, suggesting additional applications in autoimmune and inflammatory conditions. Researchers have identified that N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide can interfere with the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models. This dual functionality—targeting both kinase activity and immune modulation—positions the compound as a versatile therapeutic agent.
Despite these promising results, challenges remain in the development of N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide as a drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Ongoing research aims to refine the compound's properties to enhance its efficacy and safety profile, paving the way for future clinical trials.
In conclusion, N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide (CAS: 1040665-76-6) represents a promising avenue for drug discovery, with potential applications in oncology and immunology. Continued research and development efforts will be essential to fully realize its therapeutic potential and translate these findings into clinical benefits for patients.
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